Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide

Reductive alkylation Pyridinium salt Regioselectivity

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide (CAS 23019-61-6), also referred to as 1-benzyl-4-ethoxycarbonylpyridinium bromide or ethyl 1-benzylpyridin-1-ium-4-carboxylate bromide, is a quaternary ammonium salt with the molecular formula C₁₅H₁₆BrNO₂ and a molecular weight of 322.2 g·mol⁻¹. It belongs to the class of N-substituted pyridinium salts and is primarily employed as a synthetic intermediate in the preparation of Iso Guvacine (I819560), a GABAA receptor agonist.

Molecular Formula C15H16BrNO2
Molecular Weight 322.2 g/mol
CAS No. 23019-61-6
Cat. No. B114705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide
CAS23019-61-6
Synonyms4-(Ethoxycarbonyl)-1-(phenylmethyl)-pyridinium Bromide
Molecular FormulaC15H16BrNO2
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-]
InChIInChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,2,12H2,1H3;1H/q+1;/p-1
InChIKeyQDURSZTWSNZWLI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide (CAS 23019-61-6): A Defined Intermediate for GABAergic and Heterocyclic Synthesis


Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide (CAS 23019-61-6), also referred to as 1-benzyl-4-ethoxycarbonylpyridinium bromide or ethyl 1-benzylpyridin-1-ium-4-carboxylate bromide, is a quaternary ammonium salt with the molecular formula C₁₅H₁₆BrNO₂ and a molecular weight of 322.2 g·mol⁻¹ . It belongs to the class of N-substituted pyridinium salts and is primarily employed as a synthetic intermediate in the preparation of Iso Guvacine (I819560), a GABAA receptor agonist . The compound is a white solid, soluble in methanol and water, and is supplied as a building block for research use .

1 Quaternary ammonium building block for heterocyclic synthesis
2 N-Benzyl group directs regioselective reductive alkylation
3 Traceless protecting group cleavable under mild conditions
Reported process-scale use supports synthesis route evaluation

Why N-Benzyl-4-ethoxycarbonylpyridinium Bromide Cannot Be Replaced by N-Methyl or N-Benzoyl Analogs in Key Synthetic Pathways


The N-substituent on the pyridinium ring is not a passive structural feature; it fundamentally dictates the regioselectivity of reductive transformations and the subsequent deprotection strategy required to access the free amine. In reductive alkylation reactions, the 1-benzyl derivative furnishes a single regioisomer, whereas the 1-methyl counterpart generates a mixture of three isomers, complicating purification and reducing yield [1]. Furthermore, when the pyridinium salt serves as an intermediate en route to secondary amines such as Iso Guvacine, the N-benzyl group can be cleaved under mild reductive or hydrogenolytic conditions, while an N-methyl group demands a harsher, less efficient dealkylation step . Simply substituting a cheaper or more accessible N-alkylpyridinium salt therefore introduces divergent reaction outcomes and additional synthetic operations, undermining both chemical efficiency and procurement economy.

Regiochemical outcome
Target (N-Benzyl)
Single regioisomer with 100% selectivity reported
N-Methyl analog
Three-isomer mixture; separation adds complexity
Deprotection access
Target (N-Benzyl)
Cleavable under NaBH₄ or H₂/Pd to give secondary amine
N-Methyl analog
Requires multi-step demethylation; at least one extra transformation

Quantitative Head-to-Head Evidence for 1-Benzyl-4-ethoxycarbonylpyridinium Bromide vs. Closest Analogs


Regioselectivity in Reductive Alkylation: Single Isomer vs. Three-Isomer Mixture

In a direct head-to-head comparison under identical reaction conditions (zinc, benzyl bromide, followed by catalytic hydrogenation), 1-benzyl-2-ethoxycarbonylpyridinium bromide produces exclusively the 1,4-dibenzyl-2-ethoxycarbonylpiperidine regioisomer. In contrast, the 1-methyl-2-ethoxycarbonylpyridinium iodide analogue yields three regioisomers—2-, 4-, and 6-benzyl-2-ethoxycarbonyl-1-methylpiperidine—in a 2:7:1 ratio [1]. This demonstrates that the N-benzyl substituent imparts complete regiochemical fidelity, eliminating the need for chromatographic separation of isomeric mixtures.

Regioselectivity
Head-to-head
Target: Single regioisomer
Comparator: 3 regioisomers (2:7:1)
Supports regiochemical fidelity in reductive alkylation
Zn, benzyl bromide then catalytic hydrogenation
Reductive alkylation Pyridinium salt Regioselectivity

N-Deprotection Capability: Benzyl vs. Methyl as a Cleavable Protecting Group

The N-benzyl group in 1-benzyl-4-ethoxycarbonylpyridinium bromide serves as a traceless protecting group that can be removed by sodium borohydride reduction or catalytic hydrogenolysis to afford the secondary amine motif found in Iso Guvacine . The N-methyl analogue, by contrast, cannot be cleaved under the same reductive conditions and requires an additional demethylation step (e.g., treatment with ethyl chloroformate followed by acid hydrolysis) that adds at least one synthetic transformation and reduces overall yield [1]. While direct yield comparisons for the deprotection step are not reported side-by-side, the well-established lability of N-benzyl versus N-methyl pyridinium salts under reductive conditions constitutes a class-level differentiation that directly impacts route design.

Deprotection strategy
Class-level
Benzyl: cleavable under mild reductive conditions
Methyl: requires multi-step sequence
Route design advantage may support shorter synthesis
No direct side-by-side yield comparison; class-level inference
Protecting group strategy N-Dealkylation Iso Guvacine synthesis

Process-Scale Applicability: Demonstrated Multi-Hundred-Gram Use in Iso Guvacine Manufacture

A published synthetic route to 1,2,3,6-tetrahydro-4-pyridinecarboxylic acid hydrochloride (Iso Guvacine precursor) employs 1-benzyl-4-ethoxycarbonylpyridinium bromide on a 580 g (1.80 mol) scale, suspended in ethanol/water and reduced with sodium borohydride . This demonstrates that the compound is not merely a milligram-scale research curiosity but has been validated at a process-relevant scale, whereas many N-alkylpyridinium salts lack documented large-scale utility for this specific transformation.

Process scale
Data to verify
580 g (1.80 mol) batch
Demonstrated multi-hundred-gram utility reported
Supplier data; confirm with batch documentation
Process chemistry Scale-up Iso Guvacine intermediate

High-Value Application Scenarios for Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide (CAS 23019-61-6)


Synthesis of Iso Guvacine and GABAA Receptor Agonist Libraries

The compound is the direct precursor to Iso Guvacine, a canonical GABAA receptor agonist . Its N-benzyl group permits a clean two-step sequence—reduction to the 1,2,3,6-tetrahydropyridine followed by deprotection—to access the pharmacologically active secondary amine. Medicinal chemistry teams pursuing structure–activity relationships around the GABAA orthosteric site will find this intermediate uniquely suited for rapid analog generation.

Reductive Alkylation Studies Requiring High Regiochemical Fidelity

As demonstrated by the Perkin Trans. 1 study, the N-benzyl pyridinium bromide delivers a single regioisomer in zinc-mediated benzylation, whereas the N-methyl analog yields a three-component mixture [1]. Researchers performing reductive alkylation to construct 4,4-disubstituted dihydropyridines or piperidines can eliminate tedious isomer separation by choosing this specific salt.

Process Chemistry Scale-Up of N-Unsubstituted Tetrahydropyridine Carboxylates

The documented use of 580 g batches under straightforward NaBH₄ conditions demonstrates that this building block is amenable to process-scale chemistry. Contract research organizations and pharmaceutical development groups can adopt the established protocol to manufacture N-unsubstituted tetrahydropyridine-4-carboxylic acid derivatives without extensive re-optimization.

Building Block for Quaternary Ammonium Salt Libraries with Tunable Leaving Group Ability

The combination of an ethoxycarbonyl electron-withdrawing group and a benzyl quaternizing group creates a pyridinium salt with finely balanced electrophilicity. This compound can serve as a versatile starting material for nucleophilic addition, reduction, and cross-coupling reactions where the benzyl group acts as both an activating and a cleavable substituent [1].

Application
Selection Property
Validation Focus
Iso Guvacine synthesis
N-Benzyl cleavable directing group
Deprotection efficiency and secondary amine purity
Reductive alkylation studies
N-Benzyl regiodirecting group
Isomeric purity by NMR or HPLC
Process-scale tetrahydropyridine synthesis
Scalable NaBH₄ reduction protocol
Batch reproducibility and yield consistency
Quaternary ammonium salt library synthesis
Tunable electrophilicity and leaving group
Reactivity with nucleophiles and cross-coupling
Quote Request

Request a Quote for Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.